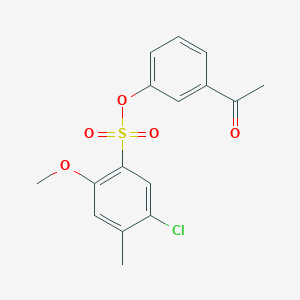
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate is a chemical compound that is commonly used in scientific research. This compound has a variety of applications in different fields of science, including pharmacology, biochemistry, and physiology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 3-acetylphenol in the presence of a base to form the desired product.
Starting Materials
5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 3-acetylphenol, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for 10-15 minutes., Step 3: Add 3-acetylphenol to the reaction mixture and stir for several hours at room temperature., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain the desired (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate.
Mecanismo De Acción
The mechanism of action of (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system.
Efectos Bioquímicos Y Fisiológicos
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can have a variety of effects, including improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and easy to handle. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate. One area of research could focus on further elucidating the compound's mechanism of action. Another area of research could focus on the development of new drugs based on the structure of (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate. Additionally, the compound could be used in the study of various diseases and biological processes, including Alzheimer's disease and Parkinson's disease.
Aplicaciones Científicas De Investigación
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate has a variety of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds. It is also used in the development of new drugs and in the study of various biological processes.
Propiedades
IUPAC Name |
(3-acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-10-7-15(21-3)16(9-14(10)17)23(19,20)22-13-6-4-5-12(8-13)11(2)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHHASGGXRYKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

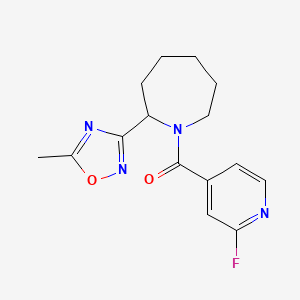
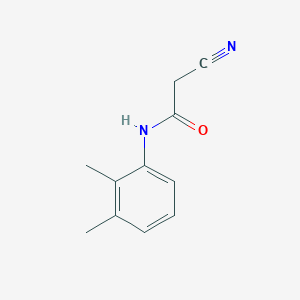
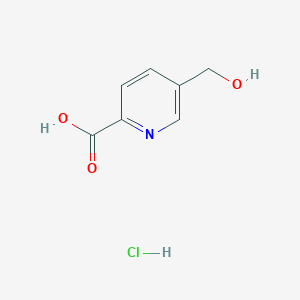
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
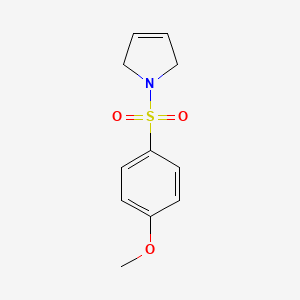
![2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2354134.png)
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)
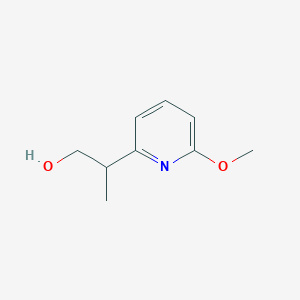
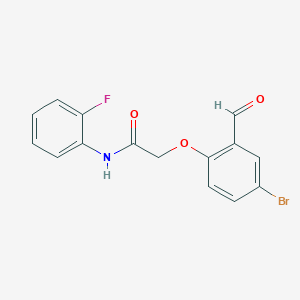
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

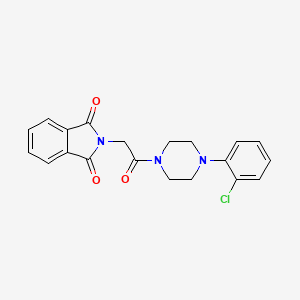
![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)